1-(3-Chloropropyl)-4-fluorobenzene
Overview
Description
Scientific Research Applications
Microwave Spectroscopy and Molecular Properties
- The microwave spectrum of related compounds like 1-chloro-3-fluorobenzene has been investigated, providing insights into rotational and quartic centrifugal distortion constants, components of the nuclear quadrupole coupling tensor, and dipole moments. These studies are essential for understanding the molecular properties of fluorobenzene derivatives (Onda et al., 1994).
Synthesis of Triazole Derivatives
- Synthesis of new 1,2,3-triazole derivatives from fluorobenzene compounds, including 1-(azidomethyl)-4-fluorobenzene, has been explored. These derivatives show potential inhibitory activity against acidic corrosion of steels, indicating the use of fluorobenzene derivatives in materials science and corrosion inhibition (Negrón-Silva et al., 2013).
Electrochemical Fluorination Studies
- Research on electrochemical fluorination of aromatic compounds, including monofluoromethylbenzene and difluoromethylbenzene, highlights the chemical transformations and product profiles of fluorobenzene derivatives. These findings are crucial for understanding the electrochemical behaviors of such compounds (Momota et al., 1998).
Study of Intermolecular Interactions
- Investigations into C−H···F interactions in the crystal structures of fluorobenzenes, including studies on fluorobenzene derivatives, are fundamental for understanding weak intermolecular interactions in crystal engineering and material science (Thalladi et al., 1998).
Phosphodiesterase Inhibitors Synthesis
- Synthesis studies of fluorobenzene derivatives like 1-(2,3-epoxypropoxy)-2(4)-fluorobenzenes for potential use as phosphodiesterase (PDE) inhibitors demonstrate their relevance in medical chemistry and therapeutic applications (Baker et al., 1995).
Lipase-Catalyzed Resolution in Synthesis
- α-(3-Chloropropyl)-4-fluorobenzenemethanol, a potential intermediate for synthesizing anti-psychotic agents, has been resolved using lipase-catalyzed acetylation or hydrolysis. This showcases the application of fluorobenzene derivatives in stereoselective synthesis and pharmaceutical development (Hanson et al., 1994).
Organometallic Chemistry Using Fluorinated Benzenes
- Studies on the use of fluorobenzenes in organometallic chemistry and transition-metal-based catalysis highlight the role of fluorobenzene derivatives as solvents or ligands in complex chemical reactions. This research is crucial for advancing synthetic methodologies in organometallic chemistry (Pike et al., 2017).
Photophysics of Fluorobenzene Derivatives
- Research on the photophysics of compounds like 1,4-diethynyl-2-fluorobenzene in solution and crystals contributes to our understanding of the effects of aggregation on the photophysical properties of fluorobenzene derivatives. This is important for the development of photonic and electronic materials (Levitus et al., 2001).
Biodegradation of Fluorinated Compounds
- Studies on the degradation of fluorobenzene and its metabolites by Burkholderia fungorum FLU100 provide insights into the biotransformation and biodegradation processes of fluorinated aromatic compounds, relevant for environmental biotechnology and pollution remediation (Strunk & Engesser, 2013).
Future Directions
properties
IUPAC Name |
1-(3-chloropropyl)-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGVMGXKGNKRAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513291 | |
Record name | 1-(3-Chloropropyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropyl)-4-fluorobenzene | |
CAS RN |
64747-82-6 | |
Record name | 1-(3-Chloropropyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.